Ethyl 4-hydroxytetrahydrofuran-2-carboxylate Ethyl 4-hydroxytetrahydrofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1333319-61-1
VCID: VC0088478
InChI: InChI=1S/C7H12O4/c1-2-10-7(9)6-3-5(8)4-11-6/h5-6,8H,2-4H2,1H3
SMILES: CCOC(=O)C1CC(CO1)O
Molecular Formula: C7H12O4
Molecular Weight: 160.169

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate

CAS No.: 1333319-61-1

Cat. No.: VC0088478

Molecular Formula: C7H12O4

Molecular Weight: 160.169

* For research use only. Not for human or veterinary use.

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate - 1333319-61-1

Specification

CAS No. 1333319-61-1
Molecular Formula C7H12O4
Molecular Weight 160.169
IUPAC Name ethyl 4-hydroxyoxolane-2-carboxylate
Standard InChI InChI=1S/C7H12O4/c1-2-10-7(9)6-3-5(8)4-11-6/h5-6,8H,2-4H2,1H3
Standard InChI Key LJHQHOJRAMOKGV-UHFFFAOYSA-N
SMILES CCOC(=O)C1CC(CO1)O

Introduction

Chemical Structure and Properties

Molecular Structure

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate consists of a tetrahydrofuran scaffold with a hydroxyl group at the 4-position and an ethyl carboxylate group at the 2-position. The basic structural framework includes a five-membered ring containing an oxygen atom (oxolane), with additional functional groups that increase its synthetic utility. The structural complexity of this compound, despite its relatively small size, allows for stereoselective reactions and transformations .

Physical and Chemical Properties

The physical and chemical properties of ethyl 4-hydroxytetrahydrofuran-2-carboxylate are summarized in the following table:

PropertyValue
Molecular FormulaC₇H₁₂O₄
Molecular Weight160.17 g/mol
Physical StateNot explicitly stated in sources
XLogP3-AA-0.1
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count4
Rotatable Bond Count3

The compound exhibits moderate polarity as indicated by its XLogP3-AA value of -0.1, suggesting balanced solubility characteristics in both polar and non-polar solvents. The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (the ether oxygen, hydroxyl oxygen, and two oxygens in the ester group) contributes to its ability to form intermolecular interactions. These properties make ethyl 4-hydroxytetrahydrofuran-2-carboxylate an excellent candidate for diverse chemical reactions, including esterification, hydrolysis, and oxidation reactions .

Identification and Nomenclature

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate is known by several synonyms and identifiers, which are compiled in the table below:

Identifier TypeValue
IUPAC NameEthyl 4-hydroxyoxolane-2-carboxylate
CAS Number1333319-61-1
PubChem CID71304284
InChIInChI=1S/C7H12O4/c1-2-10-7(9)6-3-5(8)4-11-6/h5-6,8H,2-4H2,1H3
InChIKeyLJHQHOJRAMOKGV-UHFFFAOYSA-N
SMILESCCOC(=O)C1CC(CO1)O
Other SynonymsPentonic acid, 2,5-anhydro-3-deoxy-, ethyl ester

Stereochemistry

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate possesses two stereogenic centers at the 2-position (where the carboxylate group is attached) and the 4-position (where the hydroxyl group is attached). This results in the possibility of four stereoisomers, including two pairs of enantiomers. The specific stereoisomer ethyl (2R,4R)-4-hydroxytetrahydrofuran-2-carboxylate has been documented in chemical catalogs, indicating its relevance in stereoselective synthesis applications .

The stereochemistry of this compound is particularly important for its applications in pharmaceutical development, where the three-dimensional arrangement of atoms can significantly impact biological activity. Stereoselective synthesis methods can be employed to preferentially produce specific stereoisomers based on the requirements of particular applications, enhancing the compound's utility as a chiral building block .

Applications and Uses

Synthetic Intermediates

Ethyl 4-hydroxytetrahydrofuran-2-carboxylate serves as a valuable intermediate in organic synthesis due to its bifunctional nature. The presence of both hydroxyl and ester functional groups enables diverse transformations, making it a versatile building block for constructing more complex molecules. The compound's utility in synthesis is enhanced by the fact that each functional group can be selectively modified without affecting the other, allowing for controlled sequential reactions.

Pharmaceutical Applications

In pharmaceutical research and development, ethyl 4-hydroxytetrahydrofuran-2-carboxylate can be employed as a precursor in the synthesis of biologically active compounds. The tetrahydrofuran ring is a common structural motif found in numerous natural products and drugs, making this compound particularly relevant for medicinal chemistry. The hydroxyl group provides a handle for further functionalization, while the ester group can be transformed into various other functional groups commonly found in pharmaceutical compounds.

Materials Science

The bifunctional nature of ethyl 4-hydroxytetrahydrofuran-2-carboxylate suggests potential applications in materials science, particularly in the development of specialized polymers and materials with specific properties. The hydroxyl group enables cross-linking reactions, while the ester functionality offers opportunities for polymer chain extension or modification.

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